molecular formula C14H15N3O B7510240 (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone

Cat. No.: B7510240
M. Wt: 241.29 g/mol
InChI Key: QSSJCDRAAUZVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of pyrrolopyrazine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a role in synaptic plasticity and memory formation. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the replication of hepatitis C virus and dengue virus. In addition, this compound has been found to increase the levels of BDNF, which promotes the growth and survival of neurons. This compound has been studied for its neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in various therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential therapeutic applications in cancer, viral infections, and neurodegenerative diseases. Another direction is to study its mechanism of action and identify its molecular targets. This could help in the design of more targeted and effective therapies. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Overall, this compound has shown significant potential in scientific research, and further studies are needed to fully understand its therapeutic applications and mechanism of action.

Synthesis Methods

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone can be synthesized using a multi-step process that involves the reaction of 2-cyanopyridine with 2-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-amino-4-methylpyridine under basic conditions. The purity and yield of this compound can be improved by further purification techniques, such as column chromatography.

Scientific Research Applications

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone has shown potential therapeutic applications in various preclinical studies. It has been studied for its anticancer, antiviral, and neuroprotective properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of hepatitis C virus and dengue virus. In addition, this compound has been studied for its neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-13-5-3-7-16(13)8-9-17(11)14(18)12-4-2-6-15-10-12/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSJCDRAAUZVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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